4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one
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Overview
Description
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one is an organic compound with a complex structure that includes a benzyl group, a methylamino group, and a dimethylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 3,3-dimethylbutan-2-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one: shares similarities with other benzylamine derivatives and ketones.
N-Benzyl-N-methyl-2-phenylpropanamide: Another compound with a benzyl and methylamino group but a different backbone.
Benzylmethylamine: A simpler structure with only the benzyl and methylamino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
Biological Activity
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
- Binding to Enzymes : It can inhibit or activate enzyme activity by binding to active sites or allosteric sites.
- Receptor Interaction : The compound may modulate receptor activity by acting as an agonist or antagonist.
Biological Activity Overview
Research indicates that this compound has potential antimicrobial and anticancer properties. Its efficacy in various biological assays highlights its promise as a bioactive agent.
Anticancer Activity
In a study examining the antiproliferative effects of related compounds, derivatives of this compound were shown to exhibit significant cytotoxicity against several cancer cell lines. For instance, the compound demonstrated sub-micromolar antiproliferative activity against human cervix carcinoma (HeLa) cells .
Anticonvulsant Properties
Research into similar compounds has revealed that N'-benzyl derivatives exhibit anticonvulsant activities, with some showing efficacy greater than traditional treatments like phenobarbital. The structure-activity relationship (SAR) analysis indicated that specific substituents at the benzylamide site significantly influence activity levels .
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis in HeLa cells through mitochondrial pathways, evidenced by increased reactive oxygen species (ROS) production and activation of caspase-3 .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | <1 | Induction of apoptosis via ROS production |
L1210 (Murine) | >10 | Minimal activity observed |
FM3A (Murine) | >10 | Minimal activity observed |
Study 2: Anticonvulsant Activity
In a comparative study, the anticonvulsant efficacy of N'-benzyl derivatives was evaluated using the maximal electroshock seizure (MES) model. The results indicated that certain derivatives exhibited lower effective doses compared to standard treatments, suggesting a favorable therapeutic profile for compounds similar to this compound .
Properties
CAS No. |
73608-59-0 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-[benzyl(methyl)amino]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H21NO/c1-12(16)14(2,3)11-15(4)10-13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChI Key |
BSJOOEQNOBHXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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